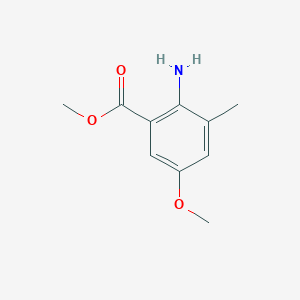

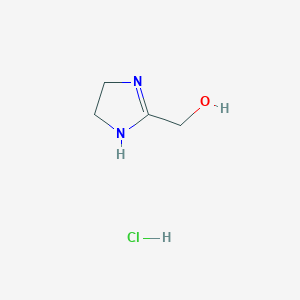

![molecular formula C12H10Cl2N2O4S2 B6612496 Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- CAS No. 88522-21-8](/img/structure/B6612496.png)

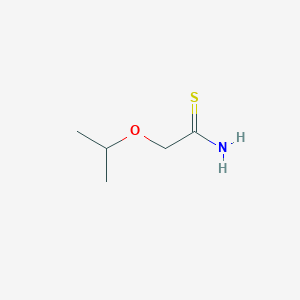

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- (hereafter referred to as BSA-2,5-DCP) is a sulfonamide derivative of benzenesulfonamide. It is a white crystalline solid with a molecular weight of 299.2 g/mol. It is soluble in water and ethanol and has a melting point of 102-105°C. BSA-2,5-DCP is a widely used reagent in laboratory experiments due to its diverse range of applications and its relatively low cost.

Applications De Recherche Scientifique

BSA-2,5-DCP has been used in a variety of scientific research applications, including:

• As a catalyst for the synthesis of a variety of organic compounds

• As a reagent for the synthesis of peptides and peptidomimetics

• As a reagent for the synthesis of heterocyclic compounds

• As a reagent for the synthesis of organic dyes

• As a reagent for the synthesis of pharmaceuticals

• As a reagent for the synthesis of polymers

• As a reagent for the synthesis of fluorescent probes

Mécanisme D'action

BSA-2,5-DCP acts as a nucleophile and reacts with electrophiles to form new covalent bonds. This reaction is known as nucleophilic substitution. In addition, BSA-2,5-DCP can also act as a base and can react with acids to form salts.

Biochemical and Physiological Effects

BSA-2,5-DCP has been shown to have a variety of biochemical and physiological effects, including:

• Inhibition of the enzyme acetylcholinesterase

• Inhibition of the enzyme 5-lipoxygenase

• Inhibition of the enzyme cyclooxygenase

• Inhibition of the enzyme lipoxygenase

• Inhibition of the enzyme tyrosinase

• Inhibition of the enzyme xanthine oxidase

• Inhibition of the enzyme aldose reductase

• Inhibition of the enzyme glucose-6-phosphate dehydrogenase

• Inhibition of the enzyme NADPH oxidase

Avantages Et Limitations Des Expériences En Laboratoire

BSA-2,5-DCP has several advantages for laboratory experiments, including:

• It is relatively inexpensive

• It is easy to obtain

• It is stable in the presence of light and heat

• It is soluble in a variety of solvents

• It has a wide range of applications

However, BSA-2,5-DCP also has some limitations for laboratory experiments, including:

• It is not very soluble in organic solvents

• It is not very stable in the presence of strong acids and bases

• It can react with other compounds to form unwanted byproducts

Orientations Futures

The potential applications of BSA-2,5-DCP in scientific research are far from exhausted. Some potential future directions for research include:

• Developing new synthesis methods for BSA-2,5-DCP

• Investigating new biochemical and physiological effects of BSA-2,5-DCP

• Exploring new applications of BSA-2,5-DCP in the synthesis of pharmaceuticals

• Investigating new applications of BSA-2,5-DCP in the synthesis of polymers

• Exploring new applications of BSA-2,5-DCP in the synthesis of fluorescent probes

• Investigating new applications of BSA-2,5-DCP in the synthesis of organic dyes

• Developing new methods for the purification of BSA-2,5-DCP

• Investigating new methods for the detection of BSA-2,5-DCP

Méthodes De Synthèse

BSA-2,5-DCP is synthesized by reacting 4-(aminosulfonyl)benzenesulfonamide with 2,5-dichlorophenol in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature and the product is isolated by filtration or crystallization.

Propriétés

IUPAC Name |

2,5-dichloro-N-(4-sulfamoylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O4S2/c13-8-1-6-11(14)12(7-8)22(19,20)16-9-2-4-10(5-3-9)21(15,17)18/h1-7,16H,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAMXFKJLNIVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368790 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- | |

CAS RN |

88522-21-8 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)

![4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans](/img/structure/B6612449.png)

![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)